2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple nomenclature systems and chemical databases. The compound bears the Chemical Abstracts Service registry number 436092-98-7, which serves as its unique identifier in chemical literature and databases. The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[5-(4-aminophenyl)tetrazol-2-yl]-N-cyclopentylacetamide, reflecting its systematic chemical structure. Alternative nomenclatures include 5-(4-Aminophenyl)-N-cyclopentyl-2H-tetrazole-2-acetamide and 2H-Tetrazole-2-acetamide, 5-(4-aminophenyl)-N-cyclopentyl-, demonstrating the various accepted naming conventions within the scientific community.
The compound possesses a molecular formula of C14H18N6O, indicating a complex organic structure containing fourteen carbon atoms, eighteen hydrogen atoms, six nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined to be 286.33 grams per mole, though some sources report slight variations to 290.34 grams per mole, likely due to different computational methods or precision levels. The International Chemical Identifier key for this compound is BJJHIJIDQVYGRE-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and structural identification.
The compound's structure features several distinct functional groups that contribute to its chemical identity. The tetrazole ring system, characterized by four nitrogen atoms and one carbon atom in a five-membered heterocycle, represents the central structural motif. The 4-aminophenyl substituent attached to the tetrazole ring introduces an aromatic amine functionality, while the N-cyclopentyl-acetamide portion provides an aliphatic cyclic amine linked through an amide bond. This combination of structural elements creates a molecule with diverse chemical reactivity and potential biological activity profiles.
Historical Development and Discovery Context
The historical development of this compound must be understood within the broader context of tetrazole chemistry, which has evolved significantly since the late nineteenth century. The foundation for tetrazole chemistry was established in 1885 by Swedish chemist J.A. Bladin at the University of Uppsala during investigations of dicyanophenylhydrazine reactions. Bladin's pioneering work demonstrated that the action of nitrous acid on dicyanophenylhydrazine produced a compound with the formula C8H5N5, leading to the identification of the tetrazole structural motif. This foundational discovery established the principles that would later guide the development of complex tetrazole derivatives such as this compound.
The specific compound under investigation represents a modern advancement in tetrazole chemistry, reflecting decades of research into the optimization of heterocyclic structures for enhanced biological activity. The incorporation of the 4-aminophenyl group represents a strategic modification designed to introduce specific pharmacophoric elements that can interact with biological targets through hydrogen bonding and aromatic interactions. The selection of the cyclopentyl group as the N-substituent on the acetamide moiety reflects contemporary medicinal chemistry principles that favor cyclic aliphatic groups for their ability to provide conformational rigidity while maintaining favorable pharmacokinetic properties.
The development timeline for this specific compound aligns with the broader renaissance in tetrazole research that occurred in the late twentieth and early twenty-first centuries. During this period, researchers recognized the significant potential of tetrazole derivatives as bioisosteres for carboxylic acids, leading to intensive exploration of tetrazole-containing compounds for pharmaceutical applications. The metabolic stability imparted by the tetrazole ring system, combined with its ability to form multiple hydrogen bonds simultaneously, positioned tetrazole derivatives as attractive scaffolds for drug design.
Contemporary research efforts have focused on understanding the structure-activity relationships of tetrazole derivatives, with particular attention to how specific substituents influence biological activity. The incorporation of amino groups on aromatic rings attached to tetrazoles has been shown to enhance binding affinity to various biological targets, while the introduction of cyclic aliphatic groups can modulate pharmacokinetic properties. These design principles are clearly reflected in the structure of this compound, demonstrating its position as a product of sophisticated medicinal chemistry approaches.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable significance within the field of heterocyclic chemistry, particularly in the context of nitrogen-rich heterocyclic systems. The tetrazole ring system present in this compound represents one of the most nitrogen-dense stable heterocycles, containing four nitrogen atoms within a five-membered ring structure. This high nitrogen content imparts unique electronic properties to the molecule, including enhanced polarizability and the ability to participate in multiple simultaneous hydrogen bonding interactions with biological targets.
The significance of tetrazole derivatives in heterocyclic chemistry extends beyond their structural novelty to encompass their practical applications as bioisosteres. The tetrazole heterocycle functions as a metabolically stable analog of carboxylic acid groups, offering similar hydrogen bonding capabilities while providing enhanced resistance to enzymatic degradation. This bioisosteric relationship has proven particularly valuable in pharmaceutical chemistry, where the replacement of carboxylic acid groups with tetrazole rings can significantly improve the pharmacological properties of bioactive compounds.
The specific structural features of this compound demonstrate advanced principles of heterocyclic design. The positioning of the amino group at the para position of the phenyl ring creates an extended conjugated system that can participate in π-π stacking interactions and hydrogen bonding networks. The connection of this aminophenyl group to the 5-position of the tetrazole ring maximizes the electronic communication between these structural elements, potentially enhancing the compound's ability to interact with biological targets.
The compound's significance is further enhanced by its demonstration of successful multi-heterocycle integration. The combination of the tetrazole ring with an acetamide functional group creates a molecule that incorporates multiple hydrogen bond donors and acceptors within a relatively compact structure. This design approach represents a sophisticated application of heterocyclic chemistry principles, where multiple functional groups are strategically arranged to optimize molecular recognition properties.
Recent research has demonstrated that compounds with similar tetrazole-containing structures exhibit remarkable biological activities, including enzyme inhibition properties that surpass those of established pharmaceutical agents. The specific structural motifs present in this compound suggest potential applications in areas where precise molecular recognition is required, such as enzyme inhibition or receptor modulation.
The compound's structural complexity also highlights the evolution of synthetic methodologies in heterocyclic chemistry. The successful construction of this compound requires sophisticated synthetic approaches that can efficiently form tetrazole rings while maintaining the integrity of sensitive functional groups such as the amino substituent. These synthetic challenges have driven innovations in heterocyclic chemistry methodologies, contributing to the broader advancement of the field.
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-11-7-5-10(6-8-11)14-17-19-20(18-14)9-13(21)16-12-3-1-2-4-12/h5-8,12H,1-4,9,15H2,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHIJIDQVYGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357663 | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-98-7 | |
| Record name | 5-(4-Aminophenyl)-N-cyclopentyl-2H-tetrazole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The amino group is then introduced via nucleophilic substitution reactions. Finally, the cyclopentyl group is attached through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Scale-up processes would also consider the cost-effectiveness and environmental impact of the production methods.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the tetrazole ring can produce amine derivatives.
Scientific Research Applications
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly targeting carbonic anhydrase II (CA II). Compounds with similar structures have demonstrated significant inhibitory effects on CA II, which is relevant in treating conditions such as glaucoma and epilepsy. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.
Neuroprotective Effects
Research indicates that derivatives of tetrazole, including 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide, may offer neuroprotective benefits. These compounds can protect neuronal cells against oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease therapies. Studies have shown that tetrazole derivatives can mitigate damage in neuronal cell models exposed to neurotoxic agents.
Anticancer Properties
The interaction of this compound with various biological targets suggests potential anticancer properties. Similar tetrazole-containing compounds have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies can provide insights into optimizing these effects for therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Preparation of the Tetrazole Ring : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Amino Group : Nucleophilic substitution reactions are employed for this purpose.
- Attachment of the Cyclopentyl Group : Alkylation reactions are used to incorporate this moiety into the final structure.
Optimizing these synthetic routes can enhance yield and purity, which is crucial for subsequent biological testing.
Neuroprotective Studies
In vitro studies have demonstrated that tetrazole derivatives can significantly reduce oxidative stress markers in neuronal cells subjected to neurotoxic conditions. For instance, a study indicated that specific derivatives could lower reactive oxygen species (ROS) levels and enhance cell viability in models exposed to toxins.
Anticancer Activity
Experimental data from cell line assays suggest that this compound can inhibit proliferation in various cancer cell types. The compound's effectiveness was evaluated through assays measuring cell viability and apoptosis rates, showing promising results that warrant further exploration in vivo.
Mechanism of Action
The mechanism of action of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide involves its interaction with specific molecular targets. The tetrazole ring and amino group can form hydrogen bonds and other interactions with proteins, affecting their function. The cyclopentyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Group
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide (CAS: 436092-91-0)
- Structure : The acetamide nitrogen is substituted with diethyl groups instead of cyclopentyl.
- Properties : The diethyl groups increase conformational flexibility compared to the rigid cyclopentyl ring. This may alter solubility and pharmacokinetic profiles.
- Commercial Data : Priced at $255 for 500 mg (), suggesting moderate availability for research purposes.
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-Methyl-isoxazol-3-yl)-acetamide (CAS: 436092-90-9)
Variations in the Tetrazole-Aromatic Core
Compound 6c from
- Structure: 1-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-[5-(3-methoxyphenyl)-tetrazol-2-yl]-ethanone.
- Analytical Data : NMR and MS data confirm structural integrity ().
N-(4-Hydroxyphenyl)acetamide ()
- Structure : A simpler acetamide lacking the tetrazole ring.
- Relevance: With 289,000 search results, this compound serves as a baseline for understanding the impact of tetrazole addition. The hydroxyl group may improve solubility but reduce stability compared to the amino-tetrazole system.
Commercial and Hazard Profiles
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Effects: Cyclopentyl vs. Isoxazole vs. Cyclopentyl: The isoxazole’s heteroaromaticity could improve interaction with polar targets but introduces irritancy risks.
Tetrazole Role : The tetrazole ring in the target compound and analogs likely contributes to metabolic stability and bioisosteric properties compared to simpler acetamides ().
Commercial Availability : The target compound’s multiple suppliers suggest utility in drug discovery, whereas analogs like the diethyl variant are priced for specialized research ().
Biological Activity
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring, an amino group, and a cyclopentyl group. This compound has garnered attention in the scientific community due to its potential biological activities, which include enzyme inhibition and neuroprotective effects.
Chemical Structure and Properties
The compound's IUPAC name is 2-[5-(4-aminophenyl)tetrazol-2-yl]-N-cyclopentylacetamide. Its molecular formula is , with a molecular weight of 290.34 g/mol. The presence of the tetrazole ring contributes to its biological activity, as compounds with similar structures often exhibit significant pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-[5-(4-aminophenyl)tetrazol-2-yl]-N-cyclopentylacetamide |
| Molecular Formula | C₁₄H₁₈N₆O |
| Molecular Weight | 290.34 g/mol |
| InChI Key | BJJHIJIDQVYGRE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have shown high affinity for multiple receptors and enzymes, suggesting that this compound may act as an inhibitor for specific targets such as carbonic anhydrase II (CA II). Inhibitors of CA II are known for their therapeutic potential in treating conditions like glaucoma and epilepsy .
- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. For instance, studies have demonstrated that certain tetrazole derivatives exhibit neuroprotective effects in cell models exposed to neurotoxic agents .
- Binding Affinity : The binding interactions of this compound with enzymes can be explored through molecular docking studies, which help elucidate the structure-activity relationships (SAR) and optimize its efficacy against specific targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Neuroprotection : A study on similar acetamide derivatives reported significant neuroprotective effects in PC12 cells against sodium nitroprusside-induced damage. The best-performing compound exhibited an IC50 value comparable to established neuroprotective agents like edaravone .
- Enzyme Inhibition : Another study focused on tetrazole derivatives as inhibitors of amine oxidase copper-containing (AOC3), which plays a crucial role in inflammatory diseases. The research highlighted the importance of structural modifications in enhancing selectivity and potency against AOC3 .
- Pharmacokinetics : Investigations into pharmacokinetic profiles indicate that modifications in structure can lead to improved solubility and metabolic stability, which are critical for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Use a multi-step approach starting with the formation of the tetrazole ring. For example, cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., HCl) can generate tetrazole derivatives. Substitute the 4-aminophenyl group at the 5-position of the tetrazole via nucleophilic aromatic substitution or Suzuki coupling .
- Step 2 : Introduce the acetamide moiety by reacting the tetrazole intermediate with chloroacetyl chloride, followed by substitution with cyclopentylamine. Monitor reaction progress using TLC and HPLC.
- Characterization : Confirm intermediate structures via , , and FTIR. For crystalline intermediates, X-ray diffraction (as in ) resolves stereochemical ambiguities .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Compare retention times against a reference standard.
- Stability Testing : Store aliquots at -20°C, 4°C, and room temperature. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to detect decomposition products .
Advanced Research Questions
Q. What computational methods can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., kinases or GPCRs). Optimize the tetrazole and cyclopentyl groups for hydrogen bonding and hydrophobic interactions.
- MD Simulations : Perform 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives for synthesis .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay Optimization : Validate activity in orthogonal assays (e.g., cell-based vs. enzymatic assays). For example, if the compound shows inconsistent IC values, test solubility (via DLS) and aggregation-prone behavior (using TEM).
- Metabolite Screening : Use LC-MS/MS to identify metabolites that may interfere with activity. Compare results across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Q. What strategies enable efficient scale-up of synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors to optimize reaction parameters (temperature, residence time) and minimize side reactions.
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification. Alternatively, employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) during synthesis .
Methodological Considerations
Q. How can researchers integrate high-throughput screening (HTS) with computational SAR studies for this compound?
- Methodology :
- HTS Workflow : Screen a library of tetrazole-acetamide analogs against a panel of targets (e.g., 100+ kinases). Use robotic liquid handlers and fluorescence-based readouts.
- SAR Analysis : Apply machine learning (e.g., Random Forest or SVM) to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity. Validate top predictions via focused synthesis .
Q. What experimental designs are suitable for studying the metabolic stability of this compound in vitro?
- Methodology :
- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion over time using LC-MS/MS. Calculate intrinsic clearance (Cl).
- CYP Inhibition Assays : Test inhibition of major CYP isoforms (3A4, 2D6) using fluorescent probes. Correlate results with in vivo pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
